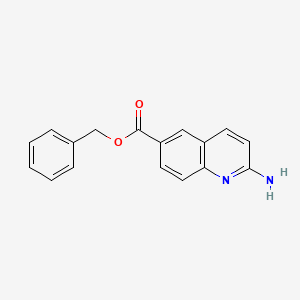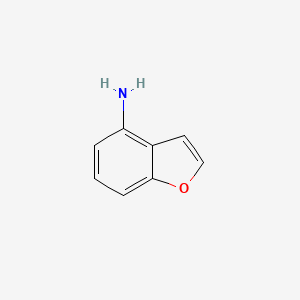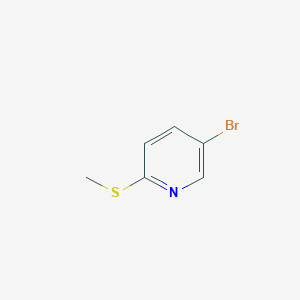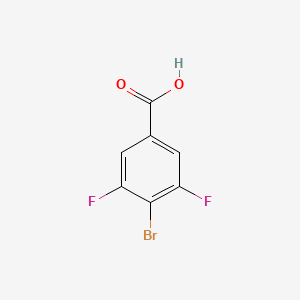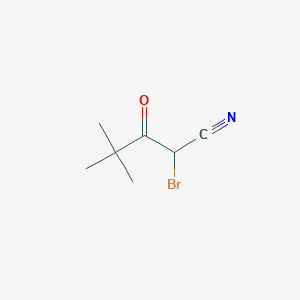
1-溴-1-氰基-3,3-二甲基丁烷-2-酮
描述
1-Bromo-1-cyano-3,3-dimethylbutan-2-one is an organic chemical compound . It is commonly used as a reagent for the synthesis of other chemicals. It has also been identified as a useful reagent for the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis .
Molecular Structure Analysis
The molecular formula of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one is C7H10BrNO . The molecular weight is 204.06 g/mol. For a detailed view of the molecular structure, one can refer to databases like the NIST Chemistry WebBook .Chemical Reactions Analysis
The specific chemical reactions involving 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not detailed in the search results. It is known that this compound is used as a reagent in the synthesis of other chemicals, but the exact reactions would depend on the specific synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not fully detailed in the search results. The molecular formula is C7H10BrNO and the molecular weight is 204.06 g/mol. For more detailed information on its physical and chemical properties, it would be necessary to refer to specific scientific literature or databases.科学研究应用
Synthesis of Macrocycles
This compound is used in the preparation of macrocycles, which are large, ring-shaped molecules. These macrocycles can act as modulators of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and are being researched for the treatment of cystic fibrosis .
Pharmaceutical Testing
It is also utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results in various analytical methods such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra Performance Liquid Chromatography) .
Anti-Cancer and Anti-Inflammatory Research
Bromo- and cyano-substituted compounds have shown anti-proliferative effects on cancer cells. Studies suggest that such compounds, including 1-Bromo-1-cyano-3,3-dimethylbutan-2-one , may have differential effects on the proliferation rates of breast and prostate cancer cells .
安全和危害
1-Bromo-1-cyano-3,3-dimethylbutan-2-one can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .
未来方向
The future directions of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not specified in the search results. As a chemical reagent, its use would depend on the needs of specific chemical syntheses. It has been identified as a useful reagent for the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis , suggesting potential future directions in medical research and treatment development.
属性
IUPAC Name |
2-bromo-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSORMNCXDSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468991 | |
| Record name | Bromo-pivaloylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-cyano-3,3-dimethylbutan-2-one | |
CAS RN |
89563-44-0 | |
| Record name | Bromo-pivaloylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)


